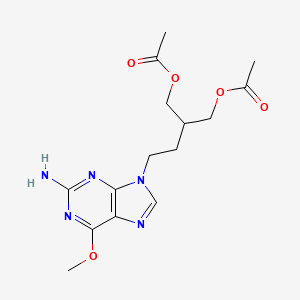
5-Bromo-2-iodonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodonicotinic acid is a halogenated derivative of nicotinic acid, featuring both bromine and iodine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodonicotinic acid typically involves halogenation reactions. One common method is the sequential halogenation of nicotinic acid. The process begins with the bromination of nicotinic acid to form 5-bromonicotinic acid, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and feasibility of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different functional groups replacing the halogen atoms.
Scientific Research Applications
5-Bromo-2-iodonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodonicotinic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure, this compound is also used in cross-coupling reactions and has applications in the synthesis of pharmaceuticals.
5-Bromonicotinic Acid: A precursor in the synthesis of 5-Bromo-2-iodonicotinic acid, it shares similar reactivity but lacks the additional iodine atom.
2-Iodonicotinic Acid: Another related compound, it features an iodine atom but lacks the bromine atom, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C6H3BrINO2 |
|---|---|
Molecular Weight |
327.90 g/mol |
IUPAC Name |
5-bromo-2-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) |
InChI Key |
UULUEGJHSWRUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



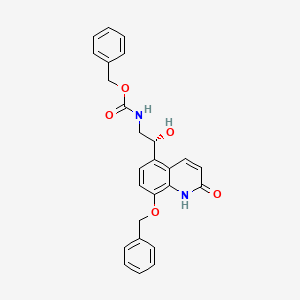
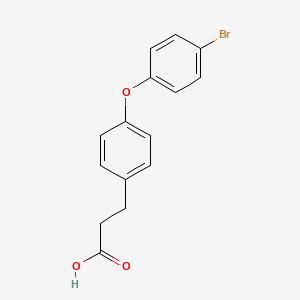
![(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B11827453.png)
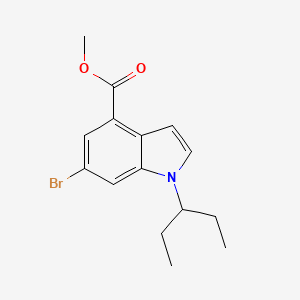
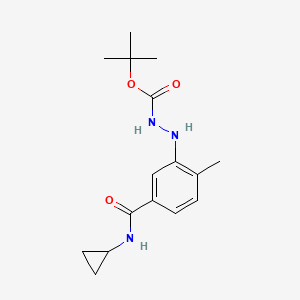
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)
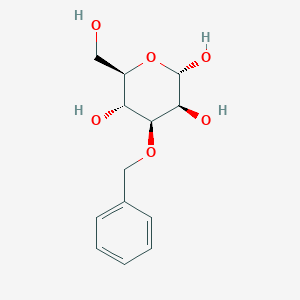
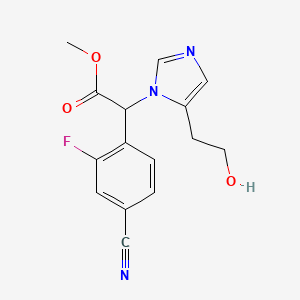
![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)
